

Application Notes and Protocols for ADTL-SA1215 Administration in Murine Models

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Compound of Interest

Compound Name: ADTL-SA1215

Cat. No.: B10831382

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Introduction

ADTL-SA1215 is a first-in-class, specific small-molecule activator of Sirtuin-3 (SIRT3), a critical NAD⁺-dependent deacetylase primarily located in the mitochondria. Emerging research has highlighted the role of SIRT3 in regulating cellular processes such as autophagy, metabolism, and apoptosis.[1][2][3] Pharmacological activation of SIRT3 by **ADTL-SA1215** has been shown to modulate autophagy and inhibit the proliferation and migration of triple-negative breast cancer (TNBC) cells, suggesting its potential as a therapeutic agent.[1]

These application notes provide a comprehensive guide for the proper dosage and administration of **ADTL-SA1215** in mice, based on available preclinical data and standard protocols for in vivo studies.

Data Presentation

While the specific dosage of **ADTL-SA1215** used in the pivotal MDA-MB-231 xenograft study has not been publicly disclosed, the following table summarizes the available quantitative data for this compound.

Parameter	Value	Cell Line	Species	Source
EC50 (SIRT3 Activation)	0.21 μ M	-	-	--INVALID-LINK--
IC50 (Cell Viability)	2.19 μ M	MDA-MB-231	Human	--INVALID-LINK--
In Vivo Efficacy	Anti-tumor effect observed	MDA-MB-231 Xenograft	Mouse	[1]

Experimental Protocols

Preparation of ADTL-SA1215 for In Vivo Administration

Successful in vivo studies hinge on the correct preparation of the therapeutic agent. The following protocols are recommended for the formulation of **ADTL-SA1215** for oral and intraperitoneal administration in mice.[4]

a. Stock Solution Preparation:

- Solvent: Dimethyl sulfoxide (DMSO)
- Concentration: 12.5 mg/mL
- Procedure: Dissolve **ADTL-SA1215** in DMSO to achieve a final concentration of 12.5 mg/mL.
- Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.[4]

b. Working Solution for Intraperitoneal (i.p.) or Oral (p.o.) Administration (Suspension):

This protocol yields a 1.25 mg/mL suspended solution suitable for both oral and intraperitoneal injections.[4]

- Materials:
 - **ADTL-SA1215** DMSO stock solution (12.5 mg/mL)

- PEG300
- Tween-80
- Saline
- Procedure (for 1 mL of working solution):
 - To 400 μ L of PEG300, add 100 μ L of the 12.5 mg/mL **ADTL-SA1215** stock solution in DMSO. Mix thoroughly.
 - Add 50 μ L of Tween-80 to the solution and mix until uniform.
 - Add 450 μ L of saline to bring the final volume to 1 mL. Mix thoroughly before each administration.

c. Alternative Working Solution for Intraperitoneal (i.p.) or Oral (p.o.) Administration
(Suspension with SBE- β -CD):

This protocol also yields a 1.25 mg/mL suspended solution.[\[4\]](#)

- Materials:
 - **ADTL-SA1215** DMSO stock solution (12.5 mg/mL)
 - 20% SBE- β -CD in Saline
- Procedure (for 1 mL of working solution):
 - Prepare a 20% (w/v) solution of SBE- β -CD in saline.
 - Add 100 μ L of the 12.5 mg/mL **ADTL-SA1215** stock solution in DMSO to 900 μ L of the 20% SBE- β -CD in saline.
 - Mix thoroughly to ensure a uniform suspension.

Recommended Protocol for a Dose-Finding Study in Mice

Due to the absence of a publicly available optimal dosage for **ADTL-SA1215**, a dose-finding study is essential to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific mouse model.

- Animal Model: Use the appropriate strain of mice for your study (e.g., immunodeficient mice for xenograft models).
- Group Size: A minimum of 3-5 mice per group is recommended.
- Dosage Escalation:
 - Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 25, 50 mg/kg). The dose escalation increments can be adjusted based on observed toxicity.
 - Administer **ADTL-SA1215** via the desired route (i.p. or p.o.) at a consistent frequency (e.g., daily or every other day).
- Monitoring:
 - Monitor the mice daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.
 - Body weight should be recorded at least three times a week.
 - The MTD is typically defined as the highest dose that does not induce more than 15-20% body weight loss or other signs of severe toxicity.
- Pharmacodynamic (PD) Analysis:
 - At the end of the study, collect tumors and relevant tissues to assess the biological activity of **ADTL-SA1215**.
 - Analyze the expression and acetylation status of SIRT3 target proteins to confirm target engagement.

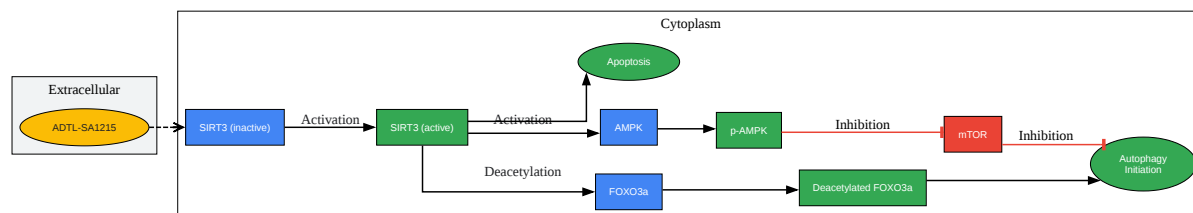
Protocol for a Xenograft Efficacy Study

Once the optimal dose is determined, a xenograft efficacy study can be conducted.

- Cell Line: The MDA-MB-231 cell line is a well-established model for TNBC research.[1]
- Implantation: Subcutaneously implant MDA-MB-231 cells into the flank of immunodeficient mice.
- Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³) before randomizing mice into treatment and control groups.
- Treatment:
 - Administer **ADTL-SA1215** at the predetermined optimal dose and schedule.
 - The control group should receive the vehicle used to formulate **ADTL-SA1215**.
- Efficacy Endpoints:
 - Measure tumor volume with calipers 2-3 times per week.
 - Monitor body weight to assess toxicity.
 - At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting).

Visualizations

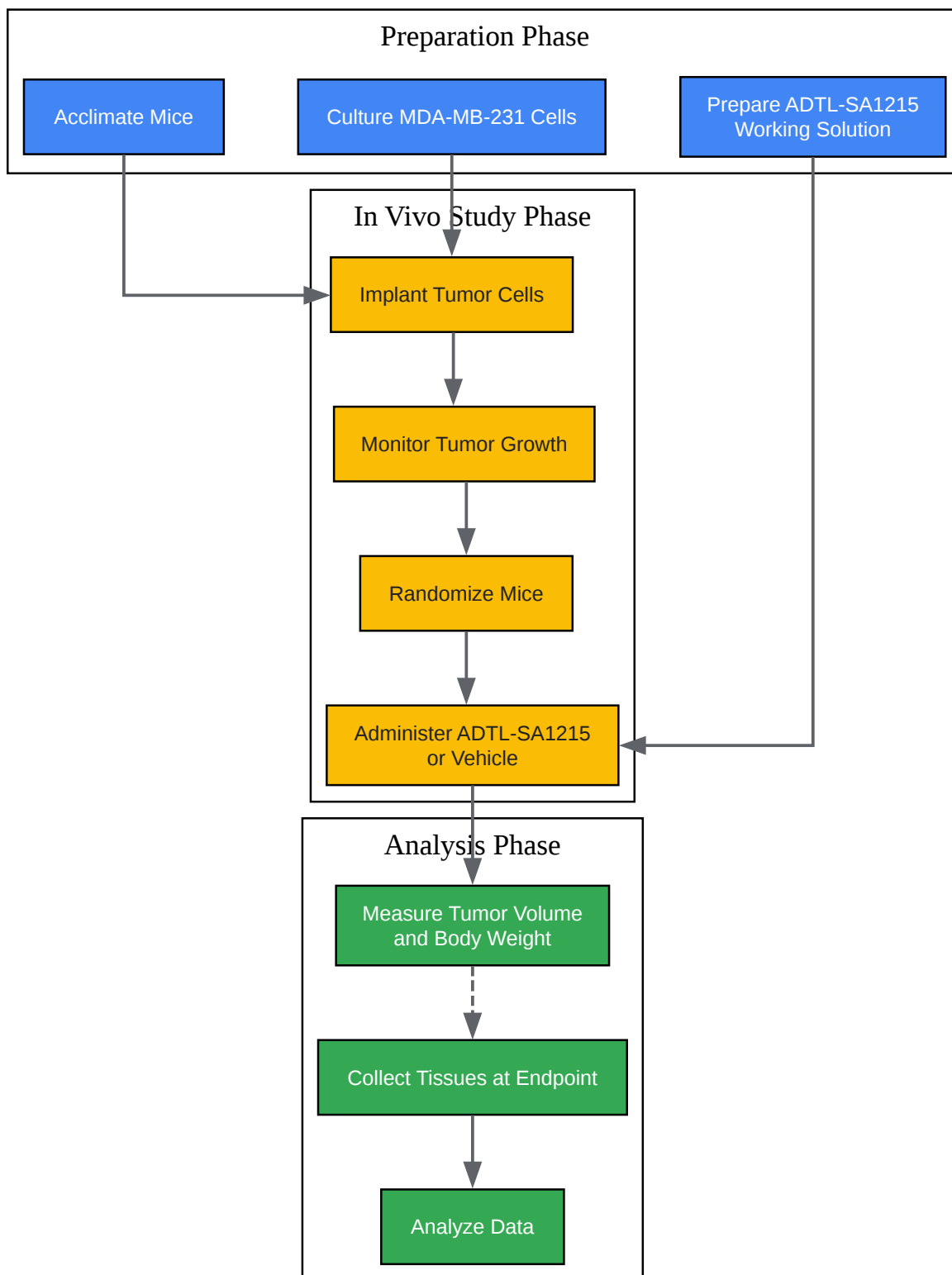
Signaling Pathway of ADTL-SA1215



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Caption: **ADTL-SA1215** activates SIRT3, leading to autophagy and apoptosis.

Experimental Workflow for In Vivo Studies



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Caption: Workflow for a xenograft study with **ADTL-SA1215**.

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References

- [1. Structure-Guided Design of a Small-Molecule Activator of Sirtuin-3 that Modulates Autophagy in Triple Negative Breast Cancer - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. Potential relationship between Sirt3 and autophagy in ovarian cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. medchemexpress.com \[medchemexpress.com\]](#)
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